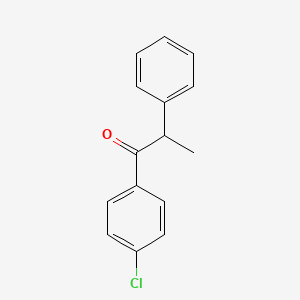

1-(4-Chlorophenyl)-2-phenylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

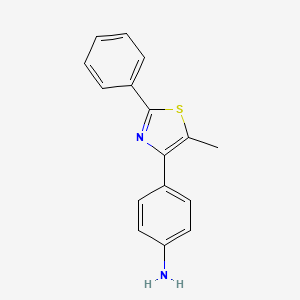

Übersicht

Beschreibung

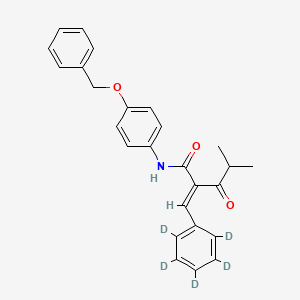

1-(4-Chlorophenyl)-2-phenylpropan-1-one is an organic compound with the molecular formula C15H13ClO It is a ketone that features a phenyl group and a 4-chlorophenyl group attached to a central propanone structure

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1-(4-Chlorphenyl)-2-phenylpropan-1-on kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Friedel-Crafts-Acylierung von Benzol mit 4-Chlorbenzoylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl3). Die Reaktion verläuft wie folgt:

C6H5COCl+C6H5→C6H5COC6H4Cl+HCl

Ein weiteres Verfahren beinhaltet die Kondensation von 4-Chlorbenzaldehyd mit Acetophenon in Gegenwart einer Base wie Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH). Die Reaktionsbedingungen beinhalten typischerweise das Rückflussieren des Gemisches in Ethanol oder einem anderen geeigneten Lösungsmittel.

Industrielle Produktionsmethoden

Die industrielle Produktion von 1-(4-Chlorphenyl)-2-phenylpropan-1-on verwendet oft ähnliche Synthesewege, jedoch in größerem Maßstab. Die Wahl des Verfahrens hängt von Faktoren wie Kosten, Verfügbarkeit der Ausgangsstoffe und der gewünschten Reinheit des Endprodukts ab. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatorkonzentration, ist entscheidend für eine effiziente Produktion im großen Maßstab.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(4-Chlorphenyl)-2-phenylpropan-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, oft unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: 4-Chlorbenzoesäure und Benzoesäure.

Reduktion: 1-(4-Chlorphenyl)-2-phenylpropan-1-ol.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorphenyl)-2-phenylpropan-1-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle und antikanzerogene Eigenschaften.

Medizin: Es wird weiter geforscht, ob es als Vorläufer für die Medikamentenentwicklung dienen kann.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Reagenz in verschiedenen industriellen Prozessen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-(4-Chlorphenyl)-2-phenylpropan-1-on hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielen wie Enzymen oder Rezeptoren interagieren, was zu verschiedenen physiologischen Wirkungen führt. So kann es beispielsweise bestimmte Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, oder an Rezeptoren binden, um die zelluläre Signalübertragung zu modulieren.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-2-phenylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(4-Chlorphenyl)-2-phenylpropan-1-ol: Die reduzierte Form der Verbindung.

4-Chlorbenzophenon: Eine strukturell ähnliche Verbindung mit einem anderen Substitutionsschema.

4-Chlorbenzaldehyd: Ein Vorläufer bei der Synthese von 1-(4-Chlorphenyl)-2-phenylpropan-1-on.

Einzigartigkeit

1-(4-Chlorphenyl)-2-phenylpropan-1-on ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleihen. Seine Struktur ermöglicht verschiedene Modifikationen, was es zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.

Eigenschaften

Molekularformel |

C15H13ClO |

|---|---|

Molekulargewicht |

244.71 g/mol |

IUPAC-Name |

1-(4-chlorophenyl)-2-phenylpropan-1-one |

InChI |

InChI=1S/C15H13ClO/c1-11(12-5-3-2-4-6-12)15(17)13-7-9-14(16)10-8-13/h2-11H,1H3 |

InChI-Schlüssel |

YLIZKDAYWOXASN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12341209.png)

![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-acetic acid, 1,5,6,7-tetrahydro-4-oxo-, ethyl ester](/img/structure/B12341211.png)

![ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B12341228.png)